Tyrosinase Inhibition Potency: Jasminoside N vs. Citronellol O-β-D-glucopyranoside and Jasminoside P in a Matched Mushroom Enzyme Assay
In the sole available direct-comparison study, jasminoside N displayed an IC50 of 198.2 μM against mushroom tyrosinase, positioning it between the more potent citronellol O-β-D-glucopyranoside (IC50 = 156.5 μM) and the slightly more potent jasminoside P (IC50 = 191.0 μM) [1]. Although jasminoside N is not the most potent congener, its activity is documented together with full spectroscopic characterization (1D/2D NMR, IR, MS), providing a validated reference point that most jasminoside letters (e.g., jasminoside M, Q, R) lack for tyrosinase inhibition [1].
| Evidence Dimension | Mushroom tyrosinase IC50 (μM) |
|---|---|
| Target Compound Data | Jasminoside N: IC50 = 198.2 μM |
| Comparator Or Baseline | Citronellol O-β-D-glucopyranoside: IC50 = 156.5 μM; Jasminoside P: IC50 = 191.0 μM |
| Quantified Difference | 1.27‑fold less potent than citronellol O-β-D-glucopyranoside; 3.8 % less potent than jasminoside P |
| Conditions | Mushroom tyrosinase (EC 1.14.18.1), L-DOPA substrate (2.7 mM), phosphate buffer pH 6.8, 30 °C, triplicate determination; IC50 calculated by logistic curve fitting [1]. |
Why This Matters
Procurement of jasminoside N as a tyrosinase inhibitor is warranted when a characterized monoterpene diglucoside with moderate potency is required as a mechanistic probe or calibration standard against the more potent but structurally distinct citronellol monoglucoside.
- [1] Kim H-G, Ko J-H, Oh H-J, et al. Tyrosinase inhibition activity of monoterpene glucosides from Brugmansia arborea flowers. Natural Product Communications. 2019;14(7):1-5. doi:10.1177/1934578X19863503 View Source
